molecular formula C17H16N2O3S2 B2357015 2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole CAS No. 923178-90-9

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole

Cat. No.: B2357015
CAS No.: 923178-90-9
M. Wt: 360.45
InChI Key: KRFFGCIPPJJAQG-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole typically involves the reaction of 4-(methylsulfonyl)benzohydrazide with phenethyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a polar solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism by which 2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazole: Lacks the phenethylthio group, which may affect its reactivity and biological activity.

    5-(Phenethylthio)-1,3,4-oxadiazole: Lacks the methylsulfonylphenyl group, which may influence its solubility and stability.

Uniqueness

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is unique due to the presence of both the methylsulfonylphenyl and phenethylthio groups

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-5-(2-phenylethylsulfanyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-24(20,21)15-9-7-14(8-10-15)16-18-19-17(22-16)23-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFFGCIPPJJAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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